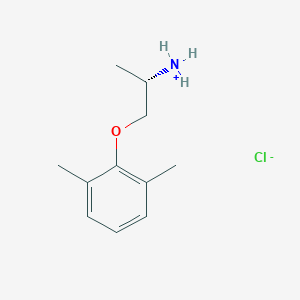

(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEIBWMZVIVJLQ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OC[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81771-85-9 | |

| Record name | Mexiletine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEXILETINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39G3B7LJ9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Synthesis of its Function as a Stereoselective Voltage-Gated Sodium Channel Blocker

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the (S)-enantiomer of the well-characterized class IB antiarrhythmic agent, Mexiletine.[1][2] As a member of the local anesthetic-type antiarrhythmic drug class, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[3] These channels are fundamental to the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[4][5][6] This guide provides a detailed technical overview of the core mechanism of action of this compound, grounded in the extensive research conducted on Mexiletine and its stereoisomers. We will delve into its molecular interactions with VGSCs, the significance of its stereochemistry, and the state-of-the-art methodologies used to characterize its pharmacological effects.

Molecular Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The central mechanism of action for this compound is the inhibition of the inward sodium current that is essential for the depolarization phase of an action potential.[1] This blockade is not a simple occlusion of the channel pore but a nuanced, state-dependent interaction.

Voltage-gated sodium channels cycle through three main conformational states:

-

Resting State: At negative membrane potentials, the channel is closed but available to open upon depolarization.

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen.

(S)-1-(2,6-Dimethylphenoxy)propan-2-amine, like other class IB agents, exhibits a preferential binding affinity for the open and inactivated states of the sodium channel.[3][4] This is a cornerstone of its mechanism and is explained by the Modulated Receptor Hypothesis .[7] According to this model, the drug accesses its binding site within the channel pore more readily when the channel is open.[7] It then binds with higher affinity to the inactivated state, stabilizing the channel in this non-conducting conformation.[4][7] By stabilizing the inactivated state, the drug reduces the number of channels available to open in response to subsequent depolarizations, thereby decreasing membrane excitability.[4] This use-dependent or frequency-dependent blockade is a hallmark of class IB agents, meaning their inhibitory effect is more pronounced in rapidly firing cells, a characteristic that is particularly relevant in conditions like cardiac arrhythmias or epileptic seizures.[4][8]

The binding site for local anesthetic-type drugs, including Mexiletine, is located within the pore-forming region of the channel's α-subunit, specifically involving the S6 transmembrane segments of domains III and IV.[6][9]

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Conclusion

This compound, the (S)-enantiomer of Mexiletine, exerts its pharmacological effects primarily through the state-dependent and frequency-dependent blockade of voltage-gated sodium channels. Its preferential binding to the open and inactivated states of the channel effectively dampens the excitability of rapidly firing cells. While it is generally less potent than its (R)-enantiomer in cardiac applications, its distinct stereoselective profile makes it an important compound for research into the nuanced roles of sodium channel modulation in various physiological and pathological processes. The detailed characterization of its interaction with specific sodium channel subtypes, using high-fidelity techniques like patch-clamp electrophysiology, is crucial for advancing our understanding and unlocking its full therapeutic potential.

References

-

What are Voltage-gated sodium channels blockers and how do they work? (2024). Synapse. [Link]

-

Catterall, W. A. (2000). Molecular mechanisms of gating and drug block of sodium channels. PubMed. [Link]

-

Franchini, C., et al. (2013). Searching for new antiarrhythmic agents: evaluation of meta-hydroxymexiletine enantiomers. PubMed. [Link]

-

De Luca, A., et al. (1995). Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. PubMed. [Link]

-

Catterall, W. A. (2014). Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. PMC. [Link]

-

Li, H., & Chen, J. (2019). Voltage-gated Sodium Channels and Blockers: An Overview and Where Will They Go? PubMed. [Link]

-

Grech-Bélanger, O., et al. (1990). The pharmacokinetics of the enantiomers of mexiletine in humans. PubMed. [Link]

-

Kwok, D. W., et al. (1994). Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers. PubMed. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Voltage-gated sodium channels (NaV): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Grech-Bélanger, O., et al. (1986). Stereoselective disposition of mexiletine in man. PMC. [Link]

-

ResearchGate. (n.d.). Patch-clamp voltage protocols. a) Protocol 1 used for assessing state.... ResearchGate. [Link]

-

AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

-

AXOL Bioscience. (n.d.). patch-clamp-protocol-final.pdf. AXOL Bioscience. [Link]

-

PubChem. (n.d.). 1-(2,6-Dimethylphenoxy)-N-hydroxy-2-propanamine. PubChem. [Link]

-

PubChem. (n.d.). (2R)-1-(2,6-dimethylphenoxy)propan-2-amine. PubChem. [Link]

-

LookChem. (n.d.). 1-(2,6-Dimethylphenoxy)propan-2-amine;hydron;chloride. LookChem. [Link]

-

The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 81771-85-9: 2-Propanamine,1-(2,6-dimethylphenoxy)-, hy… [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

- 5. Voltage-gated Sodium Channels and Blockers: An Overview and Where Will They Go? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of (+)-(S)-Mexiletine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexiletine, chemically known as 1-(2,6-dimethylphenoxy)propan-2-amine, is a Class IB antiarrhythmic agent with a structural resemblance to lidocaine.[1][2] It is utilized clinically as a racemic mixture to manage life-threatening ventricular arrhythmias.[3] However, the presence of a single chiral center gives rise to two enantiomers, (+)-(S)-Mexiletine and (-)-(R)-Mexiletine, each possessing a distinct pharmacological profile. This technical guide provides a comprehensive exploration of the chemical and physical properties of the specific enantiomer, (+)-(S)-Mexiletine hydrochloride, offering insights into its stereoselective activity, synthesis, and analytical characterization. An understanding of the properties of the individual enantiomer is critical for the development of more targeted and potentially safer therapeutics.

Physicochemical Properties

(+)-(S)-Mexiletine hydrochloride is the hydrochloride salt of the (S)-enantiomer of mexiletine. It is a white to off-white crystalline powder.[4] The hydrochloride salt form enhances its solubility in aqueous media, which is a crucial attribute for pharmaceutical formulations.[4]

Table 1: Physicochemical Properties of (+)-(S)-Mexiletine Hydrochloride.

Stereochemistry and Pharmacological Activity

The pharmacological activity of mexiletine is stereoselective, with each enantiomer exhibiting different potencies and therapeutic effects.

-

Antiarrhythmic Activity: The (-)-(R)-enantiomer is considered the eutomer (the more active enantiomer) for antiarrhythmic effects, demonstrating a more potent blockade of cardiac voltage-gated sodium channels. Studies have shown that the R-(-) isomer has a more pronounced effect on the maximum rate of depolarization (V̇max) and a longer time constant for recovery of V̇max compared to the S-(+) isomer.

-

Neuropathic Pain: Conversely, the (+)-(S)-enantiomer is more active in the treatment of allodynia, a type of neuropathic pain, indicating a different target or mechanism of action for this indication.[3]

This differential activity underscores the importance of developing enantiomerically pure formulations to optimize therapeutic outcomes and potentially reduce side effects associated with the less active or off-target enantiomer.

Diagram 1: Differential pharmacological activity of mexiletine enantiomers.

Mechanism of Action

As a Class IB antiarrhythmic agent, the primary mechanism of action for mexiletine is the blockade of voltage-gated sodium channels (Nav) in cardiac myocytes. It exhibits a use-dependent blockade, meaning it has a higher affinity for channels that are frequently opening and closing, as is the case in rapidly firing cardiac tissues characteristic of arrhythmias.

Mexiletine binds to the inactivated state of the sodium channel, which stabilizes this state and reduces the number of available channels to open upon depolarization.[2] This action shortens the duration of the action potential and the effective refractory period in ventricular myocytes, thereby suppressing abnormal electrical activity.[1]

Diagram 2: Simplified mechanism of action of mexiletine.

Enantioselective Synthesis

The production of enantiomerically pure (+)-(S)-Mexiletine hydrochloride requires a stereoselective synthetic route. One effective method involves starting with (+)-(R)-propylene oxide.[5]

Diagram 3: General workflow for the enantioselective synthesis of (+)-(S)-Mexiletine HCl.

A more detailed, practical, and efficient method for the enantioselective synthesis of mexiletine analogues utilizes a spiroborate ester as a chirality transfer agent in the key reduction step.

Experimental Protocol: Enantioselective Synthesis

-

Preparation of the Ketone: Synthesize the precursor ketone, 2-(2,6-dimethylphenoxy)-1-phenylethanone.

-

Oximation: Convert the ketone to its O-benzyl oxime derivative.

-

Enantioselective Reduction: The crucial step involves the enantioselective reduction of the O-benzyl oxime using a spiroborate ester catalyst (approximately 10 mol %) and a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF). This reaction typically yields the desired chiral amine with a high enantiomeric excess (91–97% ee).

-

Deprotection and Purification: Remove any protecting groups and purify the final product using standard chromatographic techniques.

-

Salt Formation: Treat the purified (+)-(S)-Mexiletine base with hydrochloric acid to form the hydrochloride salt.

Analytical Methods for Chiral Separation

The analysis and quantification of (+)-(S)-Mexiletine hydrochloride, particularly in the presence of its R-enantiomer, necessitates the use of chiral separation techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a common method for the enantioselective analysis of mexiletine. This can be achieved through two main approaches:

-

Direct Method: Utilizes a chiral stationary phase (CSP) that can directly resolve the enantiomers. A Chiralpak AD CSP, which is based on a carbamoyl derivative of amylose, has been successfully used for this purpose.

-

Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column. Reagents such as 2-naphthoyl chloride have been used to form fluorescent derivatives detectable at low concentrations.[6]

Experimental Protocol: Chiral HPLC (Indirect Method)

-

Sample Preparation: Extract mexiletine enantiomers from the sample matrix (e.g., plasma). For plasma samples, protein precipitation with a barium hydroxide-zinc sulfate mixture can yield high recovery.[6]

-

Derivatization: React the extracted sample with a chiral derivatizing agent, such as (S)-naproxen or Marfey's reagent, to form diastereomeric derivatives.

-

Chromatographic Separation:

-

Quantification: Create a calibration curve using standards of known concentrations for each enantiomer to quantify the amount in the sample.

Capillary Electrophoresis (CE)

Capillary electrophoresis with chiral selectors is another powerful technique for separating mexiletine enantiomers.

-

Chiral Selectors: Cyclodextrins (CDs), such as heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD), are effective chiral selectors.

Experimental Protocol: Chiral Capillary Electrophoresis

-

Buffer Preparation: Prepare a background electrolyte (BGE) containing a buffer (e.g., 60 mM phosphate buffer at pH 5.0) and the chiral selector (e.g., 50 mM TM-β-CD).

-

Sample Injection: Inject the sample into the capillary using hydrodynamic injection.

-

Electrophoretic Separation: Apply a high voltage (e.g., 30 kV) across the capillary. The differential interaction of the enantiomers with the chiral selector leads to different migration times. Under these conditions, the S-enantiomer typically migrates first.

-

Detection: Use UV detection at an appropriate wavelength to monitor the separated enantiomers.

-

Analysis: The resolution and migration times are used to identify and quantify the enantiomers.

Conclusion

(+)-(S)-Mexiletine hydrochloride presents a distinct pharmacological profile compared to its R-enantiomer, highlighting the significance of stereochemistry in drug action and development. This guide has detailed its key chemical and physical properties, mechanism of action, and methods for its enantioselective synthesis and analysis. For researchers and drug development professionals, a thorough understanding of these characteristics is essential for advancing the therapeutic potential of this specific enantiomer, potentially leading to more refined and effective treatments for conditions such as neuropathic pain.

References

- Vashistha, V. K. (2022). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry, 18(4), 440-455.

-

Bonato, P. S., et al. (1993). Direct analysis of the enantiomers of mexiletine and its metabolites in plasma and urine using an HPLC-CSP. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1173-1179. Available from: [Link]

-

Igwemezie, L., et al. (1993). Stereoselective Analysis of the Enantiomers of Mexiletine by High-Performance Liquid Chromatography Using Fluorescence Detection and Study of Their Stereoselective Disposition in Man. Therapeutic Drug Monitoring, 15(6), 519-526. Available from: [Link]

-

Pharmaffiliates. (n.d.). Mexiletine Hydrochloride | CAS No: 5370-01-4. Available from: [Link]

-

Imre, S., et al. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. Molecules, 27(17), 5643. Available from: [Link]

-

Carocci, A., et al. (2011). A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers. ACS Medicinal Chemistry Letters, 2(11), 819-824. Available from: [Link]

-

Imre, S., et al. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. ResearchGate. Available from: [Link]

-

Mint Pharmaceuticals Inc. (2023). PrMINT-MEXILETINE Product Monograph. Available from: [Link]

-

Catalano, A., et al. (2013). Synthesis of (R)-, (S)-, and (RS)-hydroxymethylmexiletine, one of the major metabolites of mexiletine. ResearchGate. Available from: [Link]

-

Vashistha, V. K. (2022). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Bentham Science. Available from: [Link]

-

Gurabi, Z., et al. (2011). Effects of R-(−) and S-(+) enantiomers of mexiletine on recovery of V˙max. ResearchGate. Available from: [Link]

-

Gurabi, Z., et al. (2011). Rate-dependent effect of R-(−) mexiletine (A) and S-(+) mexiletine (B) on the maximum rate of depolarization (V˙max). ResearchGate. Available from: [Link]

-

Gurabi, Z., et al. (2011). Rate-dependent effect of R-(−) mexiletine (A) and S-(+) mexiletine (B) on the conduction time (CT). ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Mexiletine. PubChem Compound Database. Available from: [Link]

-

Gurabi, Z., et al. (2011). Effect of R-(−) mexiletine (A) and S-(+) mexiletine (B) on action potential waveform of rabbit ventricular muscle at stimulation cycle length of 1000 ms. ResearchGate. Available from: [Link]

-

Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry, 23(29), 3227-3244. Available from: [Link]

-

Wikipedia. (n.d.). Mexiletine. Available from: [Link]

-

ChemBK. (n.d.). Mexiletine hydrochloride. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Mexiletine Hydrochloride. PubChem Compound Database. Available from: [Link]

-

Tenny, S., & Zarraga, I. M. (2023). Mexiletine. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Labbe, L., & Turgeon, J. (1999). Clinical pharmacokinetics of mexiletine. Clinical Pharmacokinetics, 37(5), 361-384. Available from: [Link]

-

Gergely, A., et al. (2000). Photochemical and chemical oxidation of mexiletine and tocainide. Structure elucidation of the major products. Archiv der Pharmazie, 333(2-3), 48-52. Available from: [Link]

Sources

- 1. Clinical pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Mexiletine Hydrochloride | C11H18ClNO | CID 21467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facile entry to (-)-(R)- and (+)-(S)-mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mexiletine: a review of its pharmacological properties and therapeutic efficacy in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

The (S)-Enantiomer of Mexiletine: A Technical Guide to its Sodium Channel Blocking Activity

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexiletine, a Class IB antiarrhythmic agent, is clinically utilized as a racemic mixture to manage ventricular arrhythmias and other hyperexcitability disorders.[1][2][3] Its therapeutic effect is derived from the blockade of voltage-gated sodium channels (Nav).[4][5][6][7] However, mexiletine possesses a single chiral center, resulting in (R)- and (S)-enantiomers, which exhibit notable stereoselectivity in their pharmacodynamic and pharmacokinetic profiles.[1] This technical guide provides an in-depth analysis of the sodium channel blocking activity of the (S)-enantiomer of mexiletine. We will explore the mechanistic underpinnings of its interaction with Nav channels, present comparative quantitative data, and provide detailed, field-proven experimental protocols for its characterization. The focus is to equip researchers with the foundational knowledge and practical methodologies required to investigate the stereospecific pharmacology of this and similar compounds.

Introduction: The Principle of Stereoselectivity in Sodium Channel Blockade

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells.[8] They cycle through several conformational states—primarily resting, open, and inactivated—in response to changes in membrane potential.[9] Class IB antiarrhythmics, like mexiletine, exhibit a state-dependent mechanism of action, showing a higher affinity for the open and inactivated states of the channel over the resting state.[4][10] This preferential binding is the basis for "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in rapidly firing cells, a hallmark of tachyarrhythmias.[9][11]

Mexiletine is administered as a racemate, a 1:1 mixture of its (R) and (S)-enantiomers.[1] Extensive research has demonstrated that the biological activity is not equally distributed between these two isomers. The interaction with the sodium channel's binding site is a three-dimensional event, making it highly sensitive to the stereochemistry of the blocking agent. It has been consistently shown that the (R)-(-)-enantiomer of mexiletine is the more potent sodium channel blocker, referred to as the "eutomer".[1][3][12][13] Consequently, the (S)-(+)-enantiomer is the less potent "distomer". Understanding the specific activity of the (S)-enantiomer is crucial for a complete pharmacological profile of racemic mexiletine and for the development of potentially more selective and safer chiral drugs.

Mechanistic Insights into (S)-Mexiletine's Interaction with Nav Channels

The primary mechanism of action for mexiletine involves the physical occlusion of the sodium ion permeation pathway within the pore of the Nav channel.[4][5][6] Both enantiomers exhibit tonic and use-dependent block, but with differing potencies.

-

Tonic Block: This refers to the block of the channel in its resting state. The (S)-enantiomer demonstrates a weaker tonic block compared to the (R)-enantiomer, requiring higher concentrations to achieve the same level of inhibition.[12]

-

Use-Dependent Block: This intensified block during repetitive stimulation is a key feature of Class IB agents.[9][11] Both enantiomers produce a use-dependent block; however, the (S)-enantiomer is consistently less potent.[12] This suggests that while both isomers can access the binding site more readily in the open and inactivated states, the stereochemistry of the (R)-enantiomer allows for a more stable and effective interaction.[12]

-

Affinity for the Inactivated State: Mexiletine stabilizes the inactivated state of the sodium channel, which prevents it from returning to the resting state and subsequently opening.[4] This is evidenced by a hyperpolarizing shift in the steady-state inactivation curve. Studies have shown that the (R)-enantiomer is more potent in inducing this shift.[12]

The consistent difference in potency between the enantiomers, maintained across both tonic and use-dependent conditions, strongly suggests a specific chiral recognition site within the sodium channel.[12] This stereospecificity is a critical consideration in drug design and development.

Quantitative Comparison of (S)- and (R)-Mexiletine Activity

Electrophysiological studies have quantified the difference in potency between the mexiletine enantiomers. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes representative data from studies on frog skeletal muscle fibers, which express a sodium channel isoform (Nav1.4) that is also a target for mexiletine in the treatment of myotonia.

| Parameter | (S)-(+)-Mexiletine | (R)-(-)-Mexiletine | Eudismic Ratio (IC50 S/R) | Reference |

| Tonic Block IC50 | ~88 µM | 43.9 ± 1 µM | ~2 | [12] |

| Use-Dependent Block | Higher IC50 (less potent) | Lower IC50 (more potent) | Maintained at ~2 | [12] |

Table 1: Comparative Potency of Mexiletine Enantiomers. The data clearly illustrates that the (S)-enantiomer is approximately two-fold less potent than the (R)-enantiomer in producing a tonic block of sodium currents. This eudismic ratio is maintained under conditions of repetitive stimulation (use-dependent block), indicating that the stereospecificity of the binding site is not altered by the conformational changes of the channel.[12]

Experimental Protocols for Assessing (S)-Mexiletine Activity

Characterizing the sodium channel blocking activity of (S)-mexiletine requires precise electrophysiological techniques. The whole-cell patch-clamp technique is the gold standard for this purpose, allowing for high-fidelity recording of ionic currents from single cells.

Cell Line Preparation and Maintenance

For robust and reproducible results, a stable cell line heterologously expressing a specific human sodium channel isoform (e.g., hNav1.5 for cardiac applications, or hNav1.4 for skeletal muscle) is recommended. Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.[5][7][14]

Step-by-Step Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the desired Nav isoform in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure continued expression of the channel.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Passage cells every 2-3 days or when they reach 80-90% confluency.

-

Plating for Electrophysiology: For recording, plate the cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence and isolation of single cells.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the steps to measure tonic and use-dependent block of sodium channels by (S)-mexiletine.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

(S)-Mexiletine Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in deionized water and make fresh dilutions in the external solution on the day of the experiment.

Step-by-Step Recording Protocol:

-

Preparation: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Set the amplifier to voltage-clamp mode and hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) where most sodium channels are in the resting state.

-

Tonic Block Assessment:

-

Establish a stable baseline recording of sodium currents by applying a depolarizing voltage step (e.g., to -10 mV for 50 ms) at a low frequency (e.g., 0.1 Hz).

-

Perfuse the recording chamber with the external solution containing a known concentration of (S)-mexiletine.

-

Continue recording at the low frequency until the blocking effect reaches a steady state. The percentage reduction in the peak inward current represents the tonic block.

-

Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50 for tonic block.

-

-

Use-Dependent Block Assessment:

-

From the same holding potential (-120 mV), apply a train of depolarizing pulses (e.g., to -10 mV for 50 ms) at a higher frequency (e.g., 10 Hz).

-

Observe the progressive decrease in peak current amplitude with each pulse in the train.

-

Measure the peak current of the first pulse and the steady-state current after a number of pulses (e.g., the 20th pulse). The ratio of the steady-state current to the first pulse current indicates the degree of use-dependent block.

-

Perform this protocol in the absence and presence of various concentrations of (S)-mexiletine to quantify its effect on use-dependent block.

-

Caption: Experimental workflow for assessing (S)-mexiletine sodium channel blockade.

Signaling Pathways and Logical Relationships

The interaction of (S)-mexiletine with the sodium channel is a direct physical blockade rather than a complex signaling cascade. The logical relationship is determined by the channel's state, which is in turn governed by the membrane potential.

Caption: State-dependent binding of (S)-mexiletine to the voltage-gated sodium channel.

Implications for Drug Development

The stereoselective action of mexiletine highlights a critical principle in pharmacology: chirality can have profound effects on drug activity and safety. While racemic mexiletine is an effective therapeutic, the presence of a less active (S)-enantiomer contributes to the overall drug load without proportionally contributing to the therapeutic effect. This raises the possibility that an enantiomerically pure formulation of (R)-mexiletine could offer a better therapeutic index, potentially allowing for lower effective doses and reduced side effects.

Furthermore, studying the interaction of the (S)-enantiomer provides valuable structure-activity relationship (SAR) data. By understanding why it is less potent, researchers can gain insights into the precise molecular determinants of high-affinity binding within the sodium channel pore. This knowledge is instrumental in the rational design of new, more potent, and isoform-selective sodium channel blockers for a range of indications, from cardiac arrhythmias to chronic pain and epilepsy.

Conclusion

The (S)-enantiomer of mexiletine is a significantly less potent blocker of voltage-gated sodium channels compared to its (R)-counterpart. This stereoselectivity is maintained across different channel states and is a consequence of specific chiral interactions at the drug's binding site. A thorough characterization of the (S)-enantiomer's activity, using robust electrophysiological methods like the whole-cell patch-clamp technique, is essential for a comprehensive understanding of racemic mexiletine's pharmacology. The insights gained from studying this "distomer" are invaluable for the field, informing current therapeutic strategies and guiding the future development of more refined, stereochemically pure sodium channel modulators.

References

-

De Luca, A., Natuzzi, F., Lentini, G., Franchini, C., Tortorella, V., & Desaphy, J. F. (1995). Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. Naunyn-Schmiedeberg's archives of pharmacology, 352(6), 653–661. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Mexiletine Hydrochloride? Retrieved from a URL that may be time-sensitive.

- Dr.Oracle. (2025). What is the mechanism of action of mexiletine? Retrieved from a URL that may be time-sensitive.

-

Monk, J. P., & Brogden, R. N. (1990). Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. Drugs, 40(3), 374–411. [Link]

-

Arnold, J., & Gammage, M. (2023). Mexiletine. In StatPearls. StatPearls Publishing. [Link]

-

Catalano, A., Desaphy, J. F., Lentini, G., Carocci, A., Di Mola, A., Bruno, C., ... & Conte Camerino, D. (2008). Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels. Journal of medicinal chemistry, 51(21), 6799–6809. [Link]

-

Han, P., Enkvetchakul, D., Li, M., & Clapham, D. E. (2019). Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions. Molecular pharmacology, 95(3), 319–331. [Link]

-

Franchini, C., Corbo, F., Lentini, G., De Luca, A., Desaphy, J. F., & Conte Camerino, D. (2003). Optically active mexiletine analogues as stereoselective blockers of voltage-gated Na(+) channels. Journal of medicinal chemistry, 46(24), 5238–5248. [Link]

-

Igwemezie, L., & McErlane, K. M. (1991). Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers. Xenobiotica; the fate of foreign compounds in biological systems, 21(10), 1323–1333. [Link]

-

Carocci, A., Catalano, A., Lentini, G., De Palma, A., Ghelardini, C., Di Cesare Mannelli, L., ... & Franchini, C. (2013). Searching for new antiarrhythmic agents: evaluation of meta-hydroxymexiletine enantiomers. European journal of medicinal chemistry, 66, 255–261. [Link]

- BenchChem. (2025). Investigating the stereoisomerism of Mexiletine's activity. Retrieved from a URL that may be time-sensitive.

-

McErlane, K. M., Igwemezie, L., & Kerr, C. R. (1987). The pharmacokinetics of the enantiomers of mexiletine in humans. The Journal of pharmacology and experimental therapeutics, 243(2), 769–772. [Link]

-

Conte Camerino, D., De Luca, A., Desaphy, J. F., & Franchini, C. (2013). Combined Modifications of Mexiletine Pharmacophores for New Lead Blockers of Nav1.4 Channels. PLoS ONE, 8(1), e54931. [Link]

-

Bellis, A., De Luca, A., Desaphy, J. F., Lentini, G., Franchini, C., & Conte Camerino, D. (2006). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British journal of pharmacology, 149(4), 444–453. [Link]

-

Zhorov, B. S., & Tikhonov, D. B. (2022). Molecular Modeling of Cardiac Sodium Channel with Mexiletine. International journal of molecular sciences, 23(19), 11883. [Link]

-

Bio-Techne. (n.d.). Mexiletine hydrochloride | Voltage-gated Sodium Channels. Retrieved from [Link]

-

Lentini, G., & Franchini, C. (2014). Voltage-Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues. Current medicinal chemistry, 21(18), 2071–2084. [Link]

-

Stys, P. K., & Lesiuk, H. (2001). The use-dependent sodium channel blocker mexiletine is neuroprotective against global ischemic injury. Brain research, 898(2), 281–287. [Link]

- BenchChem. (2025). The Cellular Basis of Mexiletine's Use-Dependent Block: A Technical Guide. Retrieved from a URL that may be time-sensitive.

Sources

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. An improved double vaseline gap voltage clamp to study electroporated skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]

- 5. researchgate.net [researchgate.net]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. The use of Chinese hamster ovary (CHO) cells in the study of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved vaseline gap voltage clamp for skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of hesperetin on Nav1.5 channels stably expressed in HEK 293 cells and on the voltage-gated cardiac sodium current in human atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 13. Characterization of endogenous sodium channel gene expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiological properties of mouse and epitope-tagged human cardiac sodium channel Na v1.5 expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of S-(+)-Mexiletine Hydrochloride

Introduction

Mexiletine hydrochloride is an orally active Class IB antiarrhythmic agent with structural similarities to lidocaine.[1][2][3] Unlike many local anesthetic-type antiarrhythmics, its ether linkage confers stability against the hydrolysis common to amide-based agents.[1] Mexiletine possesses a chiral center, and while it is often administered as a racemic mixture, the individual enantiomers exhibit distinct pharmacological profiles.[4] The (R)-enantiomer is noted to be more potent in cardiac sodium channel binding experiments, whereas the (S)-enantiomer shows greater activity in models of allodynia.[4]

This technical guide provides a comprehensive physicochemical profile of the specific enantiomer, S-(+)-Mexiletine Hydrochloride. As Senior Application Scientists, we recognize that a deep understanding of these core properties is not merely academic; it is the bedrock upon which successful formulation, analytical method development, and quality control are built. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind the experimental methodologies used to obtain them.

Molecular Identity and Structural Attributes

The foundational characteristics of a molecule dictate its behavior. For S-(+)-Mexiletine HCl, the key features are its aromatic ether structure, a primary amine group, and a single chiral center. The hydrochloride salt form is critical to its pharmaceutical utility.

The primary amine group is basic, with a pKa of 9.2, making the molecule readily protonated at physiological pH.[3][5][6][7] This ionization is the primary driver of its aqueous solubility. The 2,6-dimethylphenyl moiety provides the lipophilic character necessary for biological membrane interaction.

Table 1: Core Molecular Identifiers for S-(+)-Mexiletine HCl

| Property | Value | References |

| Chemical Name | (S)-1-(2,6-dimethylphenoxy)propan-2-amine hydrochloride | [8] |

| CAS Number | 81771-85-9 | [8] |

| Molecular Formula | C₁₁H₁₈ClNO | [2][9][10][11] |

| Molecular Weight | 215.72 g/mol | [2][6][7][9] |

| Appearance | White to off-white crystalline powder | [3][7][11][12] |

Solubility Profile and Dissociation Constant (pKa)

From a formulation perspective, solubility is a paramount property governing dissolution rate and bioavailability. S-(+)-Mexiletine HCl's high aqueous solubility is a direct consequence of it being a hydrochloride salt of a basic compound.

Table 2: Solubility of Mexiletine HCl in Various Solvents

| Solvent | Solubility | References |

| Water | Freely soluble; 100 mg/mL (requires sonication) | [7][9][13][14] |

| Ethanol | Freely soluble; 50 mg/mL | [1][7][12][13] |

| DMSO | ≥ 41 mg/mL | [7][9] |

| Acetonitrile | Slightly soluble | [7][13] |

| Diethyl Ether | Practically insoluble | [7][12][13] |

The interplay between pH and solubility is dictated by the pKa. With a pKa of 9.2, S-(+)-Mexiletine HCl exists predominantly in its ionized, water-soluble cationic form in the acidic environment of the stomach and the upper small intestine, facilitating its dissolution.

Caption: Experimental workflow for DSC analysis.

Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of the molecule, essential for identity confirmation and quantification.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The aromatic ring in S-(+)-Mexiletine HCl is the chromophore responsible for UV absorption. The Japanese Pharmacopoeia specifies identity testing by comparing the absorption spectrum of a sample in 0.01 M HCl to a reference standard. [15]A λmax of 272 nm in methanol has also been reported. [1][16]* Infrared (IR) Spectroscopy: IR spectroscopy is a definitive identity test specified by the USP. [17]The spectrum will show characteristic absorption bands corresponding to the molecule's functional groups:

-

N-H stretching from the primary amine.

-

Aromatic C-H stretching from the dimethylphenyl group.

-

C-O-C stretching from the ether linkage.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by mapping the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum is particularly informative for confirming the structure and assessing purity.

Enantioselective Analysis

For an enantiomerically pure drug substance like S-(+)-Mexiletine HCl, confirming its enantiomeric purity is a critical quality control step. This requires a chiral separation technique. Capillary Electrophoresis (CE) is a powerful method due to its high separation efficiency and low sample consumption.

Experimental Protocol: Enantiomeric Purity by Capillary Electrophoresis (CE)

This protocol is based on published methods demonstrating successful chiral separation of mexiletine enantiomers using cyclodextrins as chiral selectors. [18][19][20]The principle relies on the differential interaction between the two enantiomers and the chiral selector, leading to different migration times.

-

Buffer Preparation: Prepare a 60 mM phosphate background electrolyte (BGE) buffer. Adjust the pH to 5.0. Add the chiral selector, Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TM-β-CD), to a final concentration of 50 mM. [18][20]2. Sample Preparation: Dissolve S-(+)-Mexiletine HCl in the BGE to a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic mixture to serve as a system suitability standard.

-

CE System Conditions:

-

Analysis and Validation:

-

Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their migration order. The S-enantiomer has been reported to migrate first under these conditions. [18][19][20] * Inject the S-(+)-Mexiletine HCl sample.

-

Calculate the enantiomeric purity by determining the peak area of the R-(-)-enantiomer as a percentage of the total area of both enantiomer peaks.

-

The system is self-validating as the resolution between the two enantiomer peaks in the racemic standard must meet a predefined criterion (e.g., R > 1.5) for the analysis to be valid. [18][19][20]

-

Caption: Workflow for enantiomeric purity analysis by Chiral CE.

Conclusion

The physicochemical properties of S-(+)-Mexiletine Hydrochloride—its molecular structure, high aqueous solubility driven by its pKa, distinct thermal profile, and spectroscopic fingerprint—are all critical parameters that inform its development as a pharmaceutical agent. The methodologies detailed herein, from potentiometric titration to enantioselective capillary electrophoresis, represent robust and scientifically sound approaches for the comprehensive characterization of this API. This in-depth understanding is indispensable for ensuring the quality, safety, and efficacy of the final drug product.

References

- A Comparative Guide to Analytical Methods for Mexiletine Quantific

- Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. (2022). Current Analytical Chemistry, 18(4), 440-455. (URL: )

-

Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry, 23(29), 3227-3244. (URL: [Link])

- DETERMINATION OF MEXILETINE IN PHARMACEUTICAL PREPARATIONS BY GAS CHROMATOGRAPHY WITH FLAME IONIZ

- USP Monographs: Mexiletine Hydrochloride - USP29-NF24. (URL: )

-

Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. (2022). Molecules, 27(17), 5603. (URL: [Link])

-

Validated HPTLC Methods for Quantification of Mexiletine Hydrochloride in a Pharmaceutical Formulation. (URL: [Link])

-

(PDF) Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - ResearchGate. (2022). (URL: [Link])

-

Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC. (2022). (URL: [Link])

-

Chemical structure of mexiletine hydrochloride. | Download Scientific Diagram. (URL: [Link])

- PrMINT-MEXILETINE. (URL: )

-

(PDF) Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol - ResearchGate. (2025). (URL: [Link])

- USP Monographs: Mexiletine Hydrochloride Capsules - USP29-NF24. (URL: )

-

Mexiletine Hydrochloride - USP-NF ABSTRACT. (URL: [Link])

-

Mexiletine | C11H17NO | CID 4178 - PubChem. (URL: [Link])

-

Mexiletine Hydrochloride | C11H18ClNO | CID 21467 - PubChem. (URL: [Link])

-

(+)-(S)-Mexiletine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (URL: [Link])

-

MEXILETINE HYDROCHLORIDE USP - PCCA. (URL: [Link])

-

Mexiletine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

- Official Monographs for Part I / Mexiletine Hydrochloride. (URL: )

-

Mexiletine Hydrochloride Capsules, USP Rx only - DailyMed. (URL: [Link])

- Spectrophotometric Determination of Mexiletine Hydrochloride In Pharmaceutical Preparations, Urine and Serum Using Complexing Reagents. (2024). (URL: )

-

Spectrophotometric Determination of Mexiletine Hydrochloride In Pharmaceutical Preparations, Urine and Serum Using Complexing Reagents. - ResearchGate. (2016). (URL: [Link])

-

Investigation of polymorphism of mexiletine hydrochloride by Fourier transform infrared and differential scanning calorimetric techniques. (1993). Analyst, 118, 661-664. (URL: [Link])

-

Spectrophotometric Determination of Mexiletine Hydrochloride in Capsules Using Bromothymol Blue - TÜBİTAK Academic Journals. (2002). (URL: [Link])

Sources

- 1. Mexiletine hydrochloride | 5370-01-4 [chemicalbook.com]

- 2. Mexiletine Hydrochloride | C11H18ClNO | CID 21467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mexiletine Hydrochloride Capsules, USP Rx only [dailymed.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. (+)-(S)-Mexiletine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Mexiletine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (+)-(S)-Mexiletine hydrochloride | 81771-85-9 [amp.chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Mexiletine hydrochloride 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. medkoo.com [medkoo.com]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. researchgate.net [researchgate.net]

- 14. MEXILETINE HYDROCHLORIDE USP - PCCA [pccarx.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. Mexiletine hydrochloride CAS#: 5370-01-4 [m.chemicalbook.com]

- 17. pharmacopeia.cn [pharmacopeia.cn]

- 18. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Mexiletine hydrochloride solubility and stability profile

An In-depth Technical Guide to the Solubility and Stability Profile of (S)-Mexiletine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

(S)-Mexiletine hydrochloride is the (S)-enantiomer of mexiletine, a Class IB antiarrhythmic agent used for the treatment of ventricular arrhythmias and myotonia.[1][2] A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical dosage forms. This guide provides an in-depth analysis of the solubility and stability profile of (S)-Mexiletine hydrochloride, synthesizing publicly available data with field-proven insights. It details the causal relationships behind experimental designs and offers robust protocols for characterization, serving as a critical resource for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

Mexiletine hydrochloride is a white to off-white crystalline powder with a slightly bitter taste.[3][4] Its structure, featuring a primary amine and an ether linkage, dictates its physicochemical behavior. While most literature refers to the racemic mixture, the properties of the (S)-enantiomer are expected to be identical to the racemate in an achiral environment, with the exception of its interaction with polarized light. The fundamental properties are crucial for predicting its behavior in formulation and biological systems.

Table 1: Physicochemical Properties of Mexiletine Hydrochloride

| Property | Value | References |

|---|---|---|

| Chemical Name | 1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | [1] |

| Molecular Formula | C₁₁H₁₈ClNO | [1][3] |

| Molecular Weight | 215.72 g/mol | [1][3][5] |

| CAS Number | 5370-01-4 (for hydrochloride salt) | [1][6] |

| Appearance | White to off-white crystalline powder | [3][6][7] |

| pKa | 9.0 - 9.2 | [3][4][8] |

| Melting Point | 202.3 - 205°C |[4][7][9] |

The pKa value of approximately 9.2 is a key determinant of the molecule's characteristics.[3][8] This value, corresponding to the protonation of the primary amine, signifies that the molecule will be predominantly ionized and positively charged at physiological pH, a factor that profoundly influences its solubility and absorption.

Caption: A standard workflow for forced degradation studies.

Temperature and Shelf-Life

Studies on extemporaneously prepared aqueous solutions of mexiletine hydrochloride have determined its degradation kinetics follow a first-order model. [10]An Arrhenius plot analysis of this data yielded a calculated shelf-life (t₉₀) of 115.5 days at 25°C and 173.3 days at 4°C, demonstrating that refrigeration significantly improves the stability of aqueous formulations. [11][10]

Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of (S)-Mexiletine hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Acidic: Mix stock solution with 0.1 M HCl and heat (e.g., at 60-80°C) for several hours.

-

Basic: Mix stock solution with 0.1 M NaOH and heat (e.g., at 60-80°C) for several hours.

-

Oxidative: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal: Expose the solid powder and a solution to dry heat (e.g., 105°C) for a set period.

-

Causality: The goal is to achieve 5-20% degradation. [12]This range is sufficient to demonstrate that the analytical method can separate the degradants from the parent peak without completely destroying the sample.

-

-

Sample Quenching: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Dilute all stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. The key requirement is that the method must be able to resolve the parent drug peak from all potential degradation product peaks. [3]

Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative example based on published methods. [3][13]Method development and validation are essential for any specific application.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Causality: C18 columns provide excellent hydrophobic retention for moderately polar compounds like mexiletine and its likely degradation products.

-

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common starting point is a 60:40 (v/v) mixture of 50 mM sodium phosphate buffer (adjusted to pH 2.4 with phosphoric acid) and acetonitrile. [3] * Causality: The low pH ensures that mexiletine (pKa ≈ 9.2) is fully protonated, leading to sharp, symmetrical peaks and consistent retention. Acetonitrile provides good elution strength.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 212 nm or 262 nm. [3] * Column Temperature: 25-30°C.

-

-

Method Validation:

-

The method must be validated according to ICH Q2(R1) guidelines.

-

Specificity: This is the most critical parameter for a SIM. It is demonstrated by analyzing the forced degradation samples. The method is specific if the main mexiletine peak is resolved from all degradation peaks and any excipients. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm co-elution is not occurring.

-

Linearity, Accuracy, Precision, and Range: These parameters must be established over a relevant concentration range.

-

Conclusion and Formulation Implications

The physicochemical profile of (S)-Mexiletine hydrochloride is dominated by its high aqueous solubility and pH-dependent behavior. Its stability is robust under photolytic conditions but susceptible to thermal, oxidative, and hydrolytic stress.

-

Formulation Strategy: The high water solubility is ideal for immediate-release oral solid dosage forms and liquid formulations. [11]The bitter taste, however, requires the use of sweeteners and flavoring agents in liquid preparations. [11][10]* Stability Considerations: For aqueous liquid formulations, pH control is critical. Buffering the solution to a mildly acidic pH (e.g., 4-5) will maintain maximum solubility while potentially minimizing base-catalyzed degradation. Refrigerated storage is recommended to ensure long-term stability. [11]* Manufacturing and Storage: Protection from high temperatures during manufacturing and storage is crucial to prevent the formation of the thermally-induced imine impurity. [14] This comprehensive guide provides the foundational knowledge required to navigate the challenges of developing and characterizing formulations containing (S)-Mexiletine hydrochloride, ensuring the final product meets the highest standards of quality, safety, and efficacy.

References

-

Journal of Faculty of Pharmacy of Ankara University. (n.d.). DETERMINATION OF MEXILETINE IN PHARMACEUTICAL PREPARATIONS BY GAS CHROMATOGRAPHY WITH FLAME IONIZATION DETECTION. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Mexiletine Hydrochloride. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Mint Pharmaceuticals. (n.d.). PrMINT-MEXILETINE. Retrieved January 14, 2026, from [Link]

-

International Journal of Pharmaceutical Compounding. (n.d.). Extemporaneous formulation and stability testing of mexiletine hydrochloride solution. Retrieved January 14, 2026, from [Link]

-

Gale. (n.d.). Extemporaneous Formulation and Stability Testing of Mexiletine Hydrochloride Solution. Retrieved January 14, 2026, from [Link]

-

Taylor & Francis Online. (2024). Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR. Retrieved January 14, 2026, from [Link]

-

DrugBank. (n.d.). Mexiletine Hydrochloride. Retrieved January 14, 2026, from [Link]

-

Merck Index. (n.d.). Mexiletine. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (2000). Stability of mexiletine in two extemporaneous liquid formulations stored under refrigeration and at room temperature. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). Extemporaneous formulation and stability testing of mexiletine hydrochloride solution. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2014). Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of mexiletine hydrochloride. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Mexiletine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2024). Isolation and characterization of a degradation product of mexiletine hydrochloride. Retrieved January 14, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mexiletine. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (2006). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. Retrieved January 14, 2026, from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved January 14, 2026, from [Link]

-

PubMed. (1982). Kinetics and bioavailability of mexiletine in healthy subjects. Retrieved January 14, 2026, from [Link]

-

PubMed. (1989). Pharmacokinetics of mexiletine in the elderly. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2014). Development and validation of a short runtime stability indicating method for determination of Mexiletine Hydrochloride by using HPLC system. Retrieved January 14, 2026, from [Link]

Sources

- 1. Mexiletine Hydrochloride | C11H18ClNO | CID 21467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mexiletine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mexiletine [drugfuture.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. CAS 5370-01-4: Mexiletine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Mexiletine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. usbio.net [usbio.net]

- 10. Extemporaneous formulation and stability testing of mexiletine hydrochloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extemporaneous Formulation and Stability Testing of Mexiletine Hydrochloride Solution - ProQuest [proquest.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Stereochemistry and biological activity of mexiletine enantiomers

An In-Depth Technical Guide to the Stereochemistry and Biological Activity of Mexiletine Enantiomers

Abstract

Mexiletine, a Class IB antiarrhythmic agent, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers.[1] While structurally similar to lidocaine, it exhibits significant stereoselectivity in its pharmacodynamic and pharmacokinetic profiles.[1] Extensive research reveals that the (R)-enantiomer is the more potent blocker of voltage-gated sodium channels, which is the primary mechanism for its antiarrhythmic effect.[1][2][3] Conversely, the (S)-enantiomer may possess greater activity in treating certain types of neuropathic pain.[4] The disposition of these enantiomers in the body is also highly stereoselective, driven primarily by differential metabolism via the cytochrome P450 system, particularly the CYP2D6 isoform.[5][6] This guide provides a comprehensive technical overview of the differential activity of mexiletine's stereoisomers, detailing the underlying mechanisms, presenting quantitative comparisons, outlining key experimental methodologies for their separation, and discussing the implications for drug development and personalized medicine.

Introduction to Mexiletine and its Chirality

Mexiletine, chemically known as 1-(2,6-dimethylphenoxy)propan-2-amine, is an orally active antiarrhythmic agent used for the management of life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia.[7] Its utility has expanded to off-label uses, including the treatment of myotonia and chronic neuropathic pain.[8][9][10][11]

The therapeutic activity of mexiletine stems from its ability to block the rapid inward sodium current (INa) during phase 0 of the cardiac action potential, thereby reducing the maximum rate of depolarization (Vmax) and stabilizing cardiac rhythm.[12][13] The molecule possesses a single chiral center at the carbon atom adjacent to the amino group, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-(-)-mexiletine and (S)-(+)-mexiletine.[1] Although administered as a 1:1 racemic mixture, these enantiomers do not behave identically in the chiral biological environment of the human body, leading to significant differences in their therapeutic effects and metabolic fate.

Stereoselective Pharmacodynamics: Differential Target Interaction

The interaction of a drug with its biological target is often a highly specific, three-dimensional process. For chiral drugs like mexiletine, this can result in one enantiomer (the eutomer) having a much higher affinity for the target receptor than the other (the distomer).

Primary Mechanism: Voltage-Gated Sodium Channel Blockade

The principal antiarrhythmic effect of mexiletine is achieved through the blockade of voltage-gated sodium channels (NaV). Studies consistently demonstrate that this interaction is stereoselective. The (R)-(-)-enantiomer is the more potent sodium channel blocker.[1][2][3]

In studies on skeletal muscle fibers, (R)-(-)-mexiletine produced a tonic block of the sodium current with an IC50 of 43.9 µM, whereas the (S)-(+)-enantiomer required approximately twofold higher concentrations to achieve the same effect.[2] This inherent stereoselectivity is maintained even during use-dependent block, where the drug shows higher affinity for channels in the open or inactivated states, suggesting that the stereospecificity of the binding site is not significantly altered by the channel's conformational state.[2] Other studies corroborate this, showing the (R)-enantiomer is 1.7 times more potent than the (S)-enantiomer in producing a tonic block.[8] This difference in potency means that the (R)-enantiomer is the primary contributor to the desired antiarrhythmic effect of the racemic mixture.

Data Presentation: Comparative Potency of Mexiletine Enantiomers

| Enantiomer | Activity | IC50 (Tonic Block) | Relative Potency (R vs. S) | Source(s) |

| (R)-(-)-Mexiletine | Eutomer (Antiarrhythmic) | 43.9 µM | ~1.7-2.0x more potent | [2][8] |

| (S)-(+)-Mexiletine | Distomer (Antiarrhythmic) | ~88 µM (Calculated) | - | [2] |

Differential Effects on Neuropathic Pain

While the (R)-enantiomer is more potent for cardiac effects, evidence suggests the roles may be different in the context of neuropathic pain. Some research indicates that the (S)-enantiomer is more active in the diagnosis and potential treatment of allodynia, a condition where pain is caused by a stimulus that does not normally provoke pain.[4] This differential activity highlights the complexity of stereoselective pharmacology; the designation of an enantiomer as a "eutomer" or "distomer" is context-dependent and relates to a specific therapeutic effect. The mechanism for this potential difference in neuropathic pain treatment is thought to involve the blockade of sodium channels in peripheral nerves, limiting their transmission of pain signals to the central nervous system.[14]

Adverse Effects Profile

The clinical use of racemic mexiletine is often limited by its adverse effect profile, which predominantly involves the central nervous system (CNS) and gastrointestinal (GI) tract.[13][15][16] Common side effects include dizziness, tremor, ataxia, nausea, and vomiting.[17][18][19]

While data on the stereoselective contribution to toxicity are limited, the principles of pharmacology suggest that administering a purified eutomer could improve the therapeutic index. By eliminating the distomer—which contributes less to the desired effect but may still contribute to side effects—a lower overall dose could be administered, potentially reducing the incidence or severity of adverse events. Serious, though rarer, side effects of mexiletine include proarrhythmia, hepatotoxicity, and severe skin reactions like DRESS syndrome.[7][15]

Stereoselective Pharmacokinetics: Asymmetric Fate in the Body

Pharmacokinetics—the study of how the body absorbs, distributes, metabolizes, and excretes a drug—is also subject to stereoselectivity. The body's enzymes and transport proteins are chiral and can interact differently with each enantiomer.

Absorption, Distribution, and Elimination

Following oral administration of racemic mexiletine, the disposition of the enantiomers is stereoselective.[20] Studies in healthy subjects show that the plasma concentration ratio of (R)- to (S)-enantiomers (R/S) progressively decreases over time, indicating that the (R)-enantiomer is cleared more rapidly from the body.[20]

The terminal elimination half-life of (S)-(+)-mexiletine (t1/2 ≈ 11.0 h) is significantly longer than that of the (R)-(-)-enantiomer (t1/2 ≈ 9.1 h).[20] Consequently, the area under the curve (AUC), a measure of total drug exposure, is consistently higher for the (S)-enantiomer.[21] This difference is primarily driven by stereoselective metabolism rather than differences in absorption or protein binding, although some pH-dependent stereoselective binding to serum proteins has been observed in vitro.[22]

Data Presentation: Comparative Pharmacokinetic Parameters

| Parameter | (R)-(-)-Mexiletine | (S)-(+)-Mexiletine | Significance | Source(s) |

| Elimination Half-Life (t1/2) | ~9.1 h | ~11.0 h | (S) > (R) | [20] |

| Area Under Curve (AUC) | Lower | Significantly Higher | (S) > (R) | [21] |

| Plasma R/S Ratio | Decreases over time | - | Indicates faster clearance of (R) | [20] |

Stereoselective Metabolism by Cytochrome P450

Mexiletine is extensively metabolized in the liver, with only about 10% of a dose excreted unchanged.[23] The major metabolic pathways are aromatic and aliphatic hydroxylation, leading to the formation of pharmacologically inactive metabolites like p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM).[5][6]

This process is mediated by cytochrome P450 enzymes and is highly stereoselective. The formation of these hydroxylated metabolites is primarily catalyzed by CYP2D6, a well-known polymorphic enzyme.[5][6] Studies have shown that aliphatic hydroxylation to form HMM is favored for the (R)-(-)-mexiletine enantiomer.[24][25] This preferential metabolism of the (R)-enantiomer explains its faster clearance and shorter half-life compared to the (S)-enantiomer.[20][23] The enzyme CYP1A2 also appears to be involved in the N-oxidation of mexiletine.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voltage-Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Clinical pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of the CYP2D6*10 allele on the metabolism of mexiletine by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedicus.gr [biomedicus.gr]

- 8. Frontiers | Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential [frontiersin.org]

- 9. The use of oral mexiletine for the treatment of pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Effectiveness of mexiletine for treatment of neuropathic pain" by Asma Asif, Mohammed F. Malik et al. [scholarlycommons.henryford.com]

- 11. Mexiletine. A review of its therapeutic use in painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mexiletine: pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mexiletine as a Treatment for Neuropathic Pain | PainScale [painscale.com]

- 15. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Pharmacology and clinical use of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mexiletine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 18. drugs.com [drugs.com]

- 19. Mexiletine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 20. The pharmacokinetics of the enantiomers of mexiletine in humans [pubmed.ncbi.nlm.nih.gov]

- 21. Stereoselective disposition of mexiletine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Human‐induced pluripotent stem cell‐derived cardiomyocytes: Cardiovascular properties and metabolism and pharmacokinetics of deuterated mexiletine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Stereoselective metabolism of mexiletine in Chagasic women with ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to the Pharmacokinetics of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the pharmacokinetic profile of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride. This compound is the (S)-enantiomer of the well-characterized Class 1B antiarrhythmic agent, Mexiletine.[1][2] While much of the clinical data pertains to the racemic mixture, this document will focus on the core pharmacokinetic principles, including Absorption, Distribution, Metabolism, and Excretion (ADME), with specific attention to the stereoselective aspects where data is available. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation grounded in authoritative protocols and regulatory standards.

Introduction and Physicochemical Foundation

This compound, also known as (S)-(+)-Mexiletine hydrochloride, is structurally similar to lidocaine but is orally active.[3][4] Its primary mechanism of action involves the blockade of the inward sodium current in cardiac cells, which stabilizes the action potential and suppresses ventricular arrhythmias.[1][4] Understanding its pharmacokinetic (PK) journey—how the body acts on the drug—is paramount for optimizing therapeutic efficacy and ensuring patient safety.

The disposition of a drug is fundamentally governed by its physicochemical properties. As a hydrochloride salt, the compound is typically more water-soluble than its free base form, facilitating formulation and administration.[2]

Table 1: Key Physicochemical Properties

| Property | Value/Description | Implication for Pharmacokinetics |

| Molecular Formula | C₁₁H₁₈ClNO | Influences molecular weight and interactions. |

| Molecular Weight | 215.72 g/mol [5] | Affects diffusion and filtration rates. |

| pKa | 9.0 (at 25°C) | As a weak base, its ionization state, and thus absorption and distribution, will be pH-dependent. |

| LogP | 3.53 | Indicates good lipid solubility, suggesting favorable absorption across cell membranes and potential for distribution into tissues. |

| Water Solubility | Soluble as a hydrochloride salt.[2] | Crucial for dissolution in the gastrointestinal tract prior to absorption. |

Comprehensive Pharmacokinetic Profile: ADME

The journey of this compound through the body can be delineated into four key stages: Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption

Following oral administration, Mexiletine is rapidly and almost completely absorbed from the gastrointestinal tract, with a high bioavailability of approximately 90%.[1][3][6][7] This high bioavailability is attributed to low first-pass metabolism in the liver.[3][4]

-

Rate of Absorption : Peak plasma concentrations are typically reached within 2 to 4 hours.[1][3][6]

-

Linearity : A linear relationship is observed between the administered dose (in the range of 100 to 600 mg) and the resulting plasma concentration, indicating dose-independent pharmacokinetics.[6][8]

-

Factors Influencing Absorption :

Distribution

Once absorbed, the drug distributes throughout the body.

-